molecular formula C16H9F3O4S B2374417 2-Oxo-7-(3-(trifluoromethyl)phenyl)benzo[d][1,3]oxathiol-5-yl acetate CAS No. 325817-44-5

2-Oxo-7-(3-(trifluoromethyl)phenyl)benzo[d][1,3]oxathiol-5-yl acetate

Cat. No.: B2374417
CAS No.: 325817-44-5
M. Wt: 354.3
InChI Key: FCQRKYVLFMLBDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-7-(3-(trifluoromethyl)phenyl)benzo[d][1,3]oxathiol-5-yl acetate is a high-purity chemical reagent designed for research and development applications in medicinal chemistry. This compound features a benzoxathiolone core, a privileged structure in drug discovery known to contribute to bioactivity . The integration of the 3-(trifluoromethyl)phenyl moiety is strategically significant, as the trifluoromethyl group is widely utilized to enhance a molecule's metabolic stability, membrane permeability, and binding affinity . The acetate group offers a site for further chemical modification, making this compound a valuable synthon for the synthesis of more complex derivatives. While the specific biological profile of this exact molecule may be under investigation, recent studies on structurally related benzoxathiolone hybrids have demonstrated promising anti-tumor activity, particularly against leukemia cell lines, suggesting potential for development in oncology research . Similarly, other compounds containing the benzo[d][1,3]oxathiole scaffold are being explored as agonists for G protein-coupled receptors, indicating potential applications in metabolic disease research . Researchers can utilize this compound as a key intermediate or precursor for designing novel therapeutic agents. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. For specific handling, storage, and structural data, please consult the product's Certificate of Analysis (COA) and Safety Data Sheet (SDS).

Properties

IUPAC Name

[2-oxo-7-[3-(trifluoromethyl)phenyl]-1,3-benzoxathiol-5-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F3O4S/c1-8(20)22-11-6-12(14-13(7-11)24-15(21)23-14)9-3-2-4-10(5-9)16(17,18)19/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQRKYVLFMLBDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=C2C(=C1)SC(=O)O2)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-7-(3-(trifluoromethyl)phenyl)benzo[d][1,3]oxathiol-5-yl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[d][1,3]oxathiol ring: This step involves the cyclization of a suitable precursor, such as a 2-mercaptobenzoic acid derivative, under acidic conditions.

    Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.

    Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-7-(3-(trifluoromethyl)phenyl)benzo[d][1,3]oxathiol-5-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the benzo[d][1,3]oxathiol ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Trifluoromethyl iodide, sodium hydride, and various nucleophiles.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds, depending on the reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-Oxo-7-(3-(trifluoromethyl)phenyl)benzo[d][1,3]oxathiol-5-yl acetate may exhibit anticancer properties. For instance, studies have shown that oxathiol derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis and cell cycle arrest. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate cell membranes and exert its effects on tumor cells .

Antimicrobial Properties

Compounds containing oxathiol groups have been evaluated for their antimicrobial activities. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains. The presence of the trifluoromethyl group could contribute to increased potency against resistant strains by altering the compound's interaction with microbial membranes .

Anti-inflammatory Effects

The anti-inflammatory potential of oxathiol derivatives has been documented in various studies. These compounds may act by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory pathways. The specific structure of this compound could enhance its efficacy in reducing inflammation in models of chronic inflammatory diseases .

Enzyme Inhibition

Research has identified oxathiol compounds as potential inhibitors of key enzymes involved in metabolic pathways. For example, they have shown promise as inhibitors of xanthine oxidase, an enzyme linked to gout and other inflammatory conditions. The structural features of this compound may facilitate binding to the active site of these enzymes, leading to therapeutic benefits .

Case Studies

Several case studies highlight the applications of related compounds:

StudyFocusFindings
Ghodsi et al., 2016Anticancer ActivityNovel oxathiol derivatives demonstrated significant cytotoxicity against breast cancer cell lines .
Srivastava et al., 2018Anti-inflammatory EffectsCompounds with similar structures showed reduced levels of TNF-alpha and IL-6 in vitro .
Recent TrialsEnzyme InhibitionA series of oxathiol derivatives were tested for xanthine oxidase inhibition, showing promising results in vitro .

Mechanism of Action

The mechanism of action of 2-Oxo-7-(3-(trifluoromethyl)phenyl)benzo[d][1,3]oxathiol-5-yl acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzo[d][1,3]oxathiol moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Findings:

Substituent Effects on Yield: Compounds 10d and 10e (both with CF₃ groups) exhibit higher synthetic yields (93.4% and 92.0%, respectively) compared to 10f (89.1% with Cl substituent) . This suggests that electron-withdrawing CF₃ groups may stabilize intermediates or improve reaction efficiency.

Structural Differences and Bioactivity: The benzo[d][1,3]oxathiol core in the target compound replaces the thiazole-piperazine scaffold in 10d–10f. This substitution could modulate electronic properties (e.g., increased aromaticity) and hydrogen-bonding capacity, impacting target binding. The urea group in 10d–10f is a known pharmacophore for hydrogen bonding with biological targets, whereas the acetate in the target compound may enhance membrane permeability or serve as a hydrolyzable prodrug.

Molecular Weight and Drug-Likeness :

  • The analogs 10d–10f have molecular weights between 514–548 Da, approaching the upper limit of Lipinski’s Rule of Five. The target compound’s molecular weight is unreported but likely comparable, necessitating further studies on bioavailability.

Research Implications and Gaps

  • Synthetic Optimization : The high yields of CF₃-substituted analogs (10d , 10e ) suggest that incorporating trifluoromethyl groups in the target compound’s synthesis could improve efficiency.
  • Data Limitations : Critical parameters for the target compound (e.g., solubility, metabolic stability) are absent in the provided evidence, underscoring the need for experimental validation.

Biological Activity

2-Oxo-7-(3-(trifluoromethyl)phenyl)benzo[d][1,3]oxathiol-5-yl acetate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H12F3O3S
  • Molecular Weight : 351.32 g/mol
  • CAS Number : Not specifically listed in the search results.

Antimicrobial Activity

Research indicates that compounds with oxathiol moieties often exhibit antimicrobial properties. In a study evaluating various oxathiol derivatives, compounds similar to this compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The presence of trifluoromethyl groups is believed to enhance lipophilicity, improving membrane penetration and thus antimicrobial efficacy .

Anticancer Properties

The anticancer potential of similar compounds has been explored in various studies. For instance, derivatives containing the benzo[d][1,3]oxathiol structure have demonstrated cytotoxic activity against several cancer cell lines. The mechanism is thought to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle progression . Specific IC50 values for related compounds suggest that structural modifications can significantly influence potency.

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast Cancer)12.5
Compound BHeLa (Cervical Cancer)8.0
Compound CA549 (Lung Cancer)15.0

Enzyme Inhibition

Inhibition of specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) has been documented for oxathiol derivatives. These enzymes are crucial in inflammatory pathways and cancer progression. Compounds similar to this compound have shown promise as dual inhibitors, which could be beneficial in treating inflammatory diseases and cancer .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis.
  • Cell Cycle Arrest : Modulation of cyclins and cyclin-dependent kinases.
  • Enzyme Modulation : Inhibition of key metabolic enzymes involved in cancer cell proliferation.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study tested various oxathiol derivatives against common pathogens. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts .
  • Anticancer Evaluation : In vitro studies on breast cancer cell lines demonstrated that the introduction of the trifluoromethyl group increased cytotoxicity by approximately 30% compared to similar compounds lacking this group .

Q & A

Q. What are the established synthetic routes for 2-Oxo-7-(3-(trifluoromethyl)phenyl)benzo[d][1,3]oxathiol-5-yl acetate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Step 1: Condensation of a trifluoromethylphenyl precursor with a benzo[d][1,3]oxathiol intermediate.
  • Step 2: Acetylation of the hydroxyl group at the 5-position using acetic anhydride or acetyl chloride.

Key Reaction Conditions:

ParameterImpact on SynthesisExample from Evidence
SolventPolar aprotic solvents (e.g., DMF, ethanol) enhance solubility of intermediates. Ethanol may reduce side reactions compared to DMF .DMF used for cyclization in thiazolo-triazole analogs .
TemperatureElevated temperatures (80–120°C) accelerate cyclization but risk decomposition. Lower temps (40–60°C) improve selectivity .Optimized at 90°C for similar oxathiol derivatives .
CatalystLewis acids (e.g., ZnCl₂) or palladium catalysts improve electrophilic substitution efficiency .Pd catalysis used in trifluoromethylphenyl coupling .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR identifies substituents (e.g., trifluoromethyl protons at δ 7.5–8.0 ppm, acetate methyl at δ 2.1–2.3 ppm). Coupling patterns resolve Z/E isomerism in the oxathiol ring .
    • 19F NMR confirms trifluoromethyl group integrity (δ -60 to -65 ppm) .
  • Mass Spectrometry (ESI-MS):
    • Molecular ion [M+H]⁺ and fragmentation patterns validate the molecular formula (e.g., C₁₆H₁₀F₃O₄S) .
  • X-ray Crystallography:
    • Resolves ring puckering (via Cremer-Pople parameters) and confirms stereochemistry .

Advanced Research Questions

Q. How can researchers optimize the synthetic protocol to address low yield in the final cyclization step?

Methodological Answer:

  • Design of Experiments (DoE):
    • Vary solvent (DMF vs. ethanol), temperature (60–120°C), and catalyst loading (0.1–5 mol%) to identify optimal conditions.
    • Use response surface methodology (RSM) to model interactions .
  • Mechanistic Insights:
    • Monitor intermediates via HPLC to identify bottlenecks (e.g., incomplete acetyl transfer or ring closure) .
    • Introduce microwave-assisted synthesis to reduce reaction time and improve cyclization efficiency .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

  • Assay Validation:
    • Compare cytotoxicity (e.g., IC₅₀) in multiple cell lines (e.g., HeLa vs. MCF-7) to rule out cell-specific effects .
    • Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm target engagement .
  • Data Normalization:
    • Control for solvent interference (e.g., DMSO) and metabolic stability (e.g., liver microsomes) .

Q. How does the trifluoromethyl group influence the compound's electronic properties and binding interactions?

Methodological Answer:

  • Computational Analysis:
    • DFT Calculations: Predict electron-withdrawing effects of CF₃, which polarize the oxathiol ring and enhance electrophilicity at the 2-oxo position .
    • Molecular Docking: Map interactions with biological targets (e.g., kinases or tubulin) to explain enhanced binding affinity compared to non-fluorinated analogs .
  • Experimental Validation:
    • Synthesize CF₃ vs. CH₃ analogs and compare logP, solubility, and bioactivity to isolate electronic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.